molecular formula C14H8ClFN2OS B2422212 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-29-3

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2422212
CAS No.: 906785-29-3
M. Wt: 306.74
InChI Key: FGFXOQAJJNYFSP-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 3-chlorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFXOQAJJNYFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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